molecular formula C3H8N2 B1591821 Cyclopropylhydrazine CAS No. 120550-58-5

Cyclopropylhydrazine

Cat. No.: B1591821
CAS No.: 120550-58-5
M. Wt: 72.11 g/mol
InChI Key: GPSINNCBFURFNQ-UHFFFAOYSA-N
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Description

Cyclopropylhydrazine is an organic compound with the chemical formula C3H8N2. It is a colorless liquid with a distinctive ammonia-like odor. This compound is known for its instability at room temperature and its tendency to decompose, necessitating careful handling and storage. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropylhydrazine can be synthesized through several methods. One common laboratory method involves the reaction of cyclopropyl bromide with excess hydrazine. Another method includes the reaction of cyclopropyl ketone with hydrazine .

Industrial Production Methods: In industrial settings, this compound hydrochloride is often produced. The process involves the reaction of cyclopropylamine with N-Boc-O-tosyl hydroxylamine or similar reagents, followed by deprotection with hydrochloric acid to yield this compound hydrochloride .

Chemical Reactions Analysis

Types of Reactions: Cyclopropylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopropylhydrazine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropylhydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydrazine group, which can donate electrons to form new bonds. The compound’s effects are mediated through pathways involving the formation of cyclopropyl radicals and subsequent reactions with target molecules .

Comparison with Similar Compounds

Cyclopropylhydrazine can be compared with other hydrazine derivatives, such as:

Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which imparts additional ring strain and reactivity compared to other hydrazine derivatives. This makes it particularly useful in the synthesis of strained ring systems and biologically active compounds .

Properties

IUPAC Name

cyclopropylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2/c4-5-3-1-2-3/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSINNCBFURFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598916
Record name Cyclopropylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120550-58-5
Record name Cyclopropylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropylhydrazine
Reactant of Route 2
Cyclopropylhydrazine
Reactant of Route 3
Cyclopropylhydrazine
Reactant of Route 4
Cyclopropylhydrazine
Reactant of Route 5
Cyclopropylhydrazine
Reactant of Route 6
Cyclopropylhydrazine

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